molecular formula C14H16ClFN2O2 B2570866 N-(3-CHLORO-4-FLUOROPHENYL)-N'-CYCLOHEXYLETHANEDIAMIDE CAS No. 903063-01-4

N-(3-CHLORO-4-FLUOROPHENYL)-N'-CYCLOHEXYLETHANEDIAMIDE

Cat. No.: B2570866
CAS No.: 903063-01-4
M. Wt: 298.74
InChI Key: DOUURIWUCNONHR-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-FLUOROPHENYL)-N’-CYCLOHEXYLETHANEDIAMIDE is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, coupled with a cyclohexyl group and an ethanediamide moiety. These structural features contribute to its distinct chemical behavior and potential utility in various applications.

Mechanism of Action

Target of Action

The primary target of the compound N1-(3-chloro-4-fluorophenyl)-N2-cyclohexyloxalamide is currently unknown

Biochemical Pathways

The biochemical pathways affected by N1-(3-chloro-4-fluorophenyl)-N2-cyclohexyloxalamide are currently unknown . Understanding the compound’s target and mode of action will provide insights into the biochemical pathways it affects and their downstream effects.

Result of Action

The molecular and cellular effects of N1-(3-chloro-4-fluorophenyl)-N2-cyclohexyloxalamide’s action are currently unknown . These effects can be determined once the compound’s target, mode of action, and affected biochemical pathways are identified.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N1-(3-chloro-4-fluorophenyl)-N2-cyclohexyloxalamide . These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound exerts its effects.

Biochemical Analysis

Biochemical Properties

It is believed to interact with certain enzymes and proteins, potentially influencing their function

Cellular Effects

N1-(3-chloro-4-fluorophenyl)-N2-cyclohexyloxalamide has been observed to influence various types of cells and cellular processes. It may impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects are dependent on the cell type and the concentration of the compound.

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N1-(3-chloro-4-fluorophenyl)-N2-cyclohexyloxalamide may change over time. This could be due to the compound’s stability, degradation, or long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of N1-(3-chloro-4-fluorophenyl)-N2-cyclohexyloxalamide can vary with different dosages. Threshold effects may be observed, and high doses may lead to toxic or adverse effects .

Metabolic Pathways

N1-(3-chloro-4-fluorophenyl)-N2-cyclohexyloxalamide may be involved in certain metabolic pathways. It could interact with enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins, and could influence its localization or accumulation .

Subcellular Localization

The subcellular localization of N1-(3-chloro-4-fluorophenyl)-N2-cyclohexyloxalamide and its effects on activity or function are not well known. It could be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-N’-CYCLOHEXYLETHANEDIAMIDE typically involves multi-step organic synthesis techniques. One common approach is to start with the appropriate substituted aniline derivative, which undergoes a series of reactions including acylation, halogenation, and amination to introduce the desired functional groups. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper(I) iodide to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-FLUOROPHENYL)-N’-CYCLOHEXYLETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the phenyl ring .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(3-CHLORO-4-FLUOROPHENYL)-N’-CYCLOHEXYLETHANEDIAMIDE include:

Uniqueness

The uniqueness of N-(3-CHLORO-4-FLUOROPHENYL)-N’-CYCLOHEXYLETHANEDIAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for versatile modifications, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-cyclohexyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClFN2O2/c15-11-8-10(6-7-12(11)16)18-14(20)13(19)17-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUURIWUCNONHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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